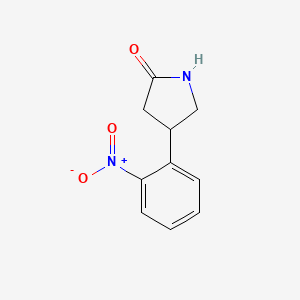

4-(2-Nitrophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by its nitrophenyl group attached to a pyrrolidin-2-one ring

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound often begins with the nitration of phenylpyrrolidin-2-one using nitric acid and sulfuric acid as nitrating agents.

Reduction Reaction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Amide Formation: The final step involves the formation of the amide bond, typically using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

Reduction: The nitro group can be reduced to an amine group, which can then undergo further reactions.

Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Alkyl halides, strong bases.

Major Products Formed:

Oxidation: Nitroso compounds, carboxylic acids.

Reduction: Amines, amides.

Substitution: Alkylated pyrrolidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Key Properties:

- Molecular Weight : 220.22 g/mol

- Melting Point : 121-122 °C

- Boiling Point : 202 °C

- Density : 1.027 g/ml

Medicinal Chemistry

4-(2-Nitrophenyl)pyrrolidin-2-one has been investigated for its potential as a therapeutic agent, particularly in cancer treatment:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The mechanism involves inducing apoptosis in cancer cells through the inhibition of specific molecular targets .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is crucial for drug development:

- Dopamine Transporter Inhibition : Research indicates that derivatives can inhibit dopamine reuptake, potentially aiding in the treatment of neurological disorders such as depression and ADHD.

- Serotonin Transporter Activity : Variability in inhibition at the serotonin transporter suggests further applications in mood disorder treatments .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound:

- Bacterial Activity : In vitro tests reveal strong activity against gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.

- Fungal Activity : The compound also demonstrates antifungal properties, indicating its potential as a broad-spectrum antimicrobial agent .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrolidin-2-one ring can interact with enzymes and receptors, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

4-(2-Nitrophenyl)pyrrolidin-2-one is compared with similar compounds such as 4-nitrophenol and 2-nitrophenol:

4-Nitrophenol: Similar nitro group but lacks the pyrrolidin-2-one ring, resulting in different chemical properties and reactivity.

2-Nitrophenol: Different position of the nitro group on the benzene ring, leading to variations in biological activity and chemical behavior.

Biologische Aktivität

4-(2-Nitrophenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10N2O2. The compound features a pyrrolidinone ring substituted with a nitrophenyl group, which significantly influences its reactivity and biological properties. Synthetic methods for this compound typically involve the cyclization of appropriate precursors under acidic or basic conditions, often employing one-pot reactions to enhance efficiency and yield .

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity. In studies, it exhibited a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus, indicating its potential as a narrow-spectrum antibiotic . The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests it could serve as a template for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. Notably, compounds derived from this structure showed promising results in scavenging free radicals, with IC50 values indicating strong antioxidant capacity . This property is crucial for mitigating oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of this compound derivatives against several cancer cell lines. For instance, in vitro studies revealed that these compounds could inhibit the proliferation of human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells . The structure-activity relationship (SAR) studies indicated that modifications to the nitrophenyl group could enhance anticancer efficacy.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its antimicrobial effects through disruption of bacterial cell membranes or inhibition of essential enzymes involved in metabolic pathways . Additionally, its antioxidant activity may stem from its ability to donate electrons and stabilize free radicals.

Case Studies

Eigenschaften

IUPAC Name |

4-(2-nitrophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWCDWFIPAOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.